molecular formula C9H13N3O4 B14599579 1-(3-Deoxypentofuranosyl)cytosine CAS No. 58526-07-1

1-(3-Deoxypentofuranosyl)cytosine

Cat. No.: B14599579
CAS No.: 58526-07-1
M. Wt: 227.22 g/mol
InChI Key: ZHHOTKZTEUZTHX-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Deoxypentofuranosyl)cytosine is a nucleoside analog that plays a significant role in biochemical research and therapeutic applications. This compound is structurally similar to cytosine, a pyrimidine base found in DNA and RNA, but it features a modified sugar moiety, specifically a 3-deoxypentofuranose. This modification can influence the compound’s biochemical properties and interactions, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.

    Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.

    Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.

    1-(2-Deoxyribofuranosyl)cytosine: Another nucleoside analog with a different sugar moiety.

Uniqueness: 1-(3-Deoxypentofuranosyl)cytosine is unique due to its modified sugar moiety, which can alter its biochemical properties and interactions compared to other cytosine analogs. This uniqueness makes it a valuable tool in research and therapeutic applications .

Properties

CAS No.

58526-07-1

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1

InChI Key

ZHHOTKZTEUZTHX-VMHSAVOQSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.